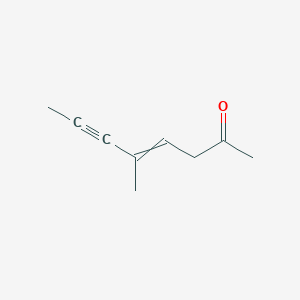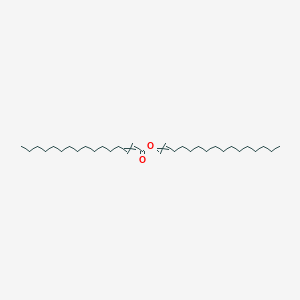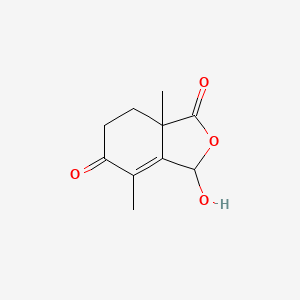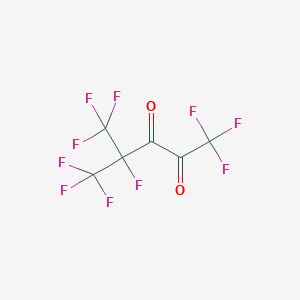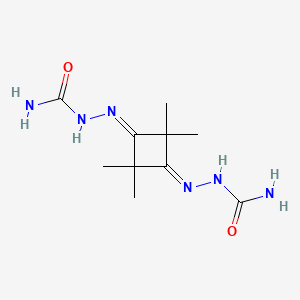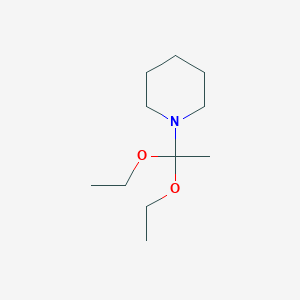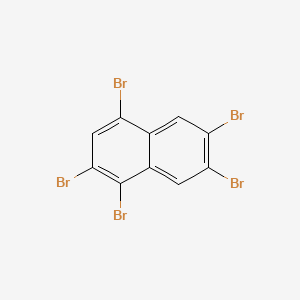
1,2,4,6,7-Pentabromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6,7-Pentabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of five bromine atoms attached to the naphthalene ring. Its molecular formula is C10H3Br5, and it has a molecular weight of approximately 522.651 Da
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,6,7-Pentabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,6,7-Pentabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones and other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as zinc in acetic acid or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: Products include less brominated naphthalenes.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,2,4,6,7-Pentabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4,6,7-Pentabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance its reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparación Con Compuestos Similares
1,2,3,4,5-Pentabromonaphthalene: Another pentabrominated derivative with bromine atoms at different positions.
1,2,3,4,6-Pentabromonaphthalene: Similar structure but with bromine atoms at different positions.
1,2,3,5,6-Pentabromonaphthalene: Another isomer with a different bromination pattern.
Uniqueness: 1,2,4,6,7-Pentabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Propiedades
Número CAS |
75625-25-1 |
|---|---|
Fórmula molecular |
C10H3Br5 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
1,2,4,6,7-pentabromonaphthalene |
InChI |
InChI=1S/C10H3Br5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H |
Clave InChI |
BZPSOPFSQYNUQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)C(=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


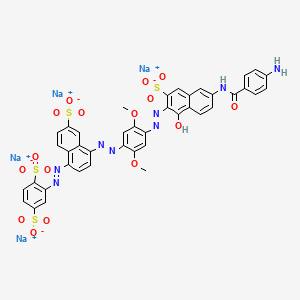
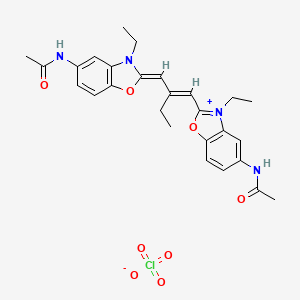

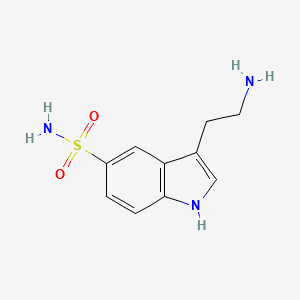

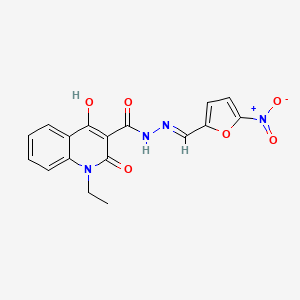
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
